2-Amino-3,6-dimethoxybenzaldehyde
Overview
Description
Synthesis Analysis
While the direct synthesis of 2-Amino-3,6-dimethoxybenzaldehyde was not detailed in the available literature, related compounds have been synthesized through various methods. For instance, compounds with similar structures have been synthesized via methods involving condensation reactions, methoxy reduction, and Knoevenagel reactions, highlighting the versatility and adaptability in synthesizing complex organic molecules (Li, 2014).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-Amino-3,6-dimethoxybenzaldehyde, such as (E)-4-Amino-N’-(2,5-dimethoxybenzylidene)benzohydrazide, has been analyzed using various spectroscopic techniques including FT-IR, Raman, UV-Visible, and NMR spectroscopy. These analyses provide detailed insights into the molecular geometry, bonding, and electronic structure, which are crucial for understanding the chemical behavior of these molecules (Punitha et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been explored for their sensitivity, selectivity, and stability, particularly in the context of fluorescence derivatization for liquid chromatography. Such reactions showcase the potential for aromatic aldehydes, including derivatives of 2-Amino-3,6-dimethoxybenzaldehyde, to be utilized in analytical chemistry applications (Hara et al., 1994).
Physical Properties Analysis
Physical properties such as crystal structure and molecular packaging have been studied for compounds with structural similarities to 2-Amino-3,6-dimethoxybenzaldehyde. X-ray diffraction analysis has provided valuable data on the crystal lattice, identifying hydrogen-bonding interactions and molecular geometry which are essential for understanding the solid-state properties of these molecules (Borges et al., 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of related compounds, have been explored through synthetic routes involving palladium-catalyzed ortho-bromination. This method exemplifies the chemical versatility and potential routes for functionalization of aromatic aldehydes similar to 2-Amino-3,6-dimethoxybenzaldehyde (Dubost et al., 2011).
Scientific Research Applications
1. Synthesis of Novel Benzamide Compounds
- Application Summary: 2-Amino-3,6-dimethoxybenzaldehyde is used in the synthesis of novel benzamide compounds . These compounds have been widely used in medical, industrial, biological and potential drug industries .
- Methods of Application: The novel amides were synthesized starting from 2,3-dimethoxybenzaldehyde or 3-acetoxy-2-methylbenzoic acid and amine derivatives using TEA as base and THF as solvent . 2,3-Dimethoxybenzamides were obtained in yields 43–50%, while 3-acetoxy-2-methylbenzamides were prepared in high yields 40–72% .
- Results or Outcomes: The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .
2. Synthesis of Schiff Bases of Pyridine Derivatives
- Application Summary: 2-Amino-3,6-dimethoxybenzaldehyde is used in the synthesis of Schiff bases of pyridine derivatives . These Schiff bases are of great interest in medicinal chemistry as they can exhibit physiological effects similar to pyridoxal-amino acid systems which are considered to be very important in numerous metabolic reactions .
- Methods of Application: Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as product .
- Results or Outcomes: They possess an interesting range of bioactivities including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity etc. and considered as a versatile pharmacophore group . Further, several pyridine-based Schiff bases show very strong binding abilities towards the various cations and anions with unique photophysical properties which can be used in ion recognition and they are extensively used in development of chemosensors for qualitative and quantitative detection of selective or specific ions in various kinds of environmental and biological media .
Safety And Hazards
Future Directions
2-Amino-3,6-dimethoxybenzaldehyde is a versatile organic molecule that has gained significant interest in scientific research and industrial applications. It could potentially be used in the development of new therapies .
Relevant Papers I found some relevant papers that discuss compounds related to 2-Amino-3,6-dimethoxybenzaldehyde . These papers discuss the synthesis, characterization, and biological activity of these compounds. They could provide more insight into the potential uses and properties of 2-Amino-3,6-dimethoxybenzaldehyde.
properties
IUPAC Name |
2-amino-3,6-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-7-3-4-8(13-2)9(10)6(7)5-11/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEMEAAMUKZVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363371 | |
Record name | 2-amino-3,6-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,6-dimethoxybenzaldehyde | |
CAS RN |
126522-16-5 | |
Record name | 2-amino-3,6-dimethoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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